Methyl 3-(cyclohexylamino)-3-oxopropanoate
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Overview
Description
Methyl 3-(cyclohexylamino)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexylamino group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(cyclohexylamino)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with methyl 3-oxopropanoate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyclohexylamino)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Methyl 3-(cyclohexylamino)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-(cyclohexylamino)-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. The cyclohexylamino group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that further influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A related compound with similar structural features but different functional groups.
Methyl 3-oxopropanoate: Shares the ester backbone but lacks the cyclohexylamino group.
Uniqueness
Methyl 3-(cyclohexylamino)-3-oxopropanoate is unique due to the presence of both the cyclohexylamino and ester groups, which confer distinct chemical and biological properties
Properties
CAS No. |
59358-85-9 |
---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl 3-(cyclohexylamino)-3-oxopropanoate |
InChI |
InChI=1S/C10H17NO3/c1-14-10(13)7-9(12)11-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
GOCMQNPBIXWGST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)NC1CCCCC1 |
Origin of Product |
United States |
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